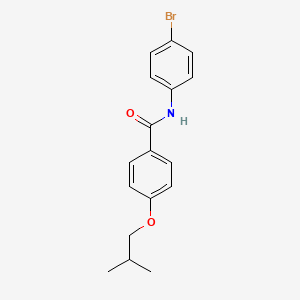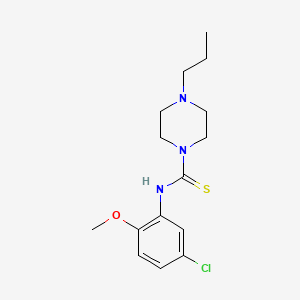
N-(4-bromophenyl)-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide structure through a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(2-methylpropoxy)benzamide typically involves a multi-step process:
Formation of 4-bromophenylamine: This can be achieved by bromination of aniline using bromine in the presence of a suitable solvent like acetic acid.
Preparation of 4-(2-methylpropoxy)benzoic acid: This involves the alkylation of 4-hydroxybenzoic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the reaction of 4-bromophenylamine with 4-(2-methylpropoxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of 4-(2-methylpropoxy)benzoic acid and 4-bromophenylamine.
Scientific Research Applications
N-(4-bromophenyl)-4-(2-methylpropoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Pathway Interference: The compound can interfere with metabolic pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
N-(4-bromophenyl)-4-(2-methylpropoxy)benzamide can be compared with other benzamide derivatives:
N-(4-chlorophenyl)-4-(2-methylpropoxy)benzamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
N-(4-fluorophenyl)-4-(2-methylpropoxy)benzamide: Fluorine substitution results in altered electronic properties and potential pharmacological differences.
N-(4-methylphenyl)-4-(2-methylpropoxy)benzamide: Methyl substitution affects the compound’s steric and electronic characteristics, influencing its chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYKWQKRMGYQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5834438.png)
![4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5834446.png)
![4-[(2-Chlorophenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5834449.png)
![2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5834453.png)
![methyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5834457.png)
![1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5834458.png)
![N-(4-methylphenyl)-2-{4-[(E)-2-nitroethenyl]phenoxy}acetamide](/img/structure/B5834459.png)
![Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B5834468.png)
![2-{[2-(3-BROMOPHENOXY)ACETYL]AMINO}BENZAMIDE](/img/structure/B5834481.png)

![(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B5834507.png)
![METHYL 4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B5834510.png)
![2-(2,4-dichlorophenyl)-N'-[(3-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5834520.png)
![4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B5834524.png)
